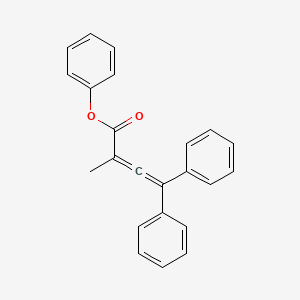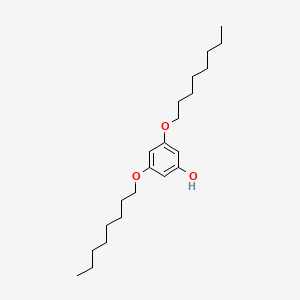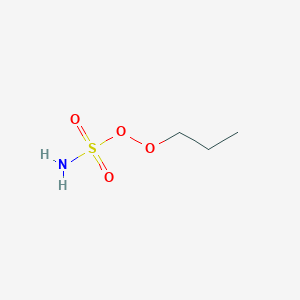
1-(Sulfamoylperoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Sulfamoylperoxy)propane is an organic compound that belongs to the class of peroxides It is characterized by the presence of a sulfamoyl group attached to a peroxy linkage, which is further connected to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Sulfamoylperoxy)propane can be synthesized through the reaction of sulfamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the peroxy linkage. The general reaction scheme is as follows: [ \text{R-SO}_2\text{Cl} + \text{H}_2\text{O}_2 + \text{Base} \rightarrow \text{R-SO}_2\text{O}_2\text{H} + \text{Base-HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides.
化学反应分析
Types of Reactions: 1-(Sulfamoylperoxy)propane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: Under specific conditions, it can be reduced to form sulfamoyl alcohols.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts and organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized organic compounds and water.
Reduction: Products include sulfamoyl alcohols and hydrogen gas.
Substitution: Products vary based on the nucleophile used, resulting in substituted sulfamoyl derivatives.
科学研究应用
1-(Sulfamoylperoxy)propane has diverse applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its potential as a disinfectant and antimicrobial agent is being explored.
Medicine: Research is ongoing to investigate its role in drug synthesis and as a potential therapeutic agent.
Industry: It is used in polymerization reactions and as a bleaching agent in the textile industry.
作用机制
The mechanism of action of 1-(Sulfamoylperoxy)propane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include:
Oxidation of organic substrates: ROS generated from this compound can oxidize organic molecules, leading to the formation of new functional groups.
Antimicrobial activity: ROS can damage microbial cell walls and DNA, leading to cell death.
相似化合物的比较
Hydrogen Peroxide (H2O2): A common peroxide used as an oxidizing agent and disinfectant.
Benzoyl Peroxide (C14H10O4): Used in acne treatment and polymerization reactions.
Peracetic Acid (C2H4O3): Used as a disinfectant and in organic synthesis.
Uniqueness: 1-(Sulfamoylperoxy)propane is unique due to the presence of the sulfamoyl group, which imparts distinct reactivity and stability compared to other peroxides. Its ability to participate in both oxidation and substitution reactions makes it versatile in various applications.
属性
CAS 编号 |
93822-94-7 |
|---|---|
分子式 |
C3H9NO4S |
分子量 |
155.18 g/mol |
IUPAC 名称 |
propoxy sulfamate |
InChI |
InChI=1S/C3H9NO4S/c1-2-3-7-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
InChI 键 |
ZIRRKDQQQAZDCO-UHFFFAOYSA-N |
规范 SMILES |
CCCOOS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



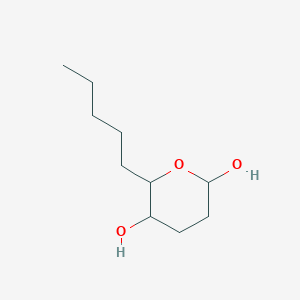
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
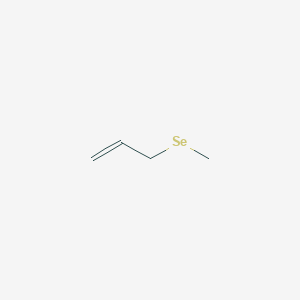
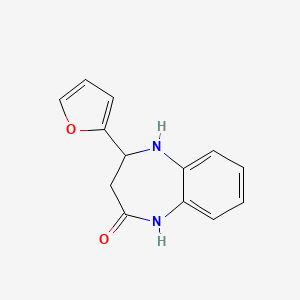

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
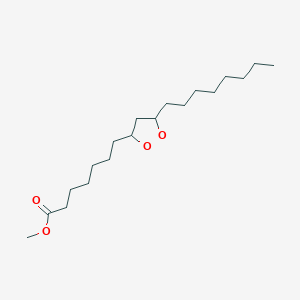
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
